REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH:16]([B-](F)(F)F)=[CH2:17].[K+].C(Cl)Cl.CCN(CC)CC>CC(O)C.O.CCOC(C)=O>[CH:16]([C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])=[CH2:17] |f:1.2|
|
Name
|
|
Quantity
|
273 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
|
Quantity
|
134 mg
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (8% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.6 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |